7-Bromo-6-fluoroimidazo[1,5-a]pyridine is a heterocyclic compound characterized by the molecular formula . This compound belongs to the imidazo[1,5-a]pyridine family, which is noted for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine substituents enhances its potential for various chemical reactions and biological interactions, making it a valuable scaffold in drug discovery and development.
7-Bromo-6-fluoroimidazo[1,5-a]pyridine is classified as a heterocyclic aromatic compound. Its structure features a fused imidazole and pyridine ring system, which contributes to its chemical reactivity and potential pharmacological properties.
The synthesis of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine typically involves several key steps:
The cyclization reaction conditions can vary, but they generally require controlled temperatures and specific solvents to optimize yield and selectivity. Recent advancements in synthetic methodologies have introduced techniques such as transition metal-catalyzed reactions and photocatalysis to enhance efficiency and reduce by-products during synthesis .
The molecular structure of 7-Bromo-6-fluoroimidazo[1,5-a]pyridine can be represented as follows:
InChI=1S/C7H4BrFN2/c8-6-1-5-2-10-4-11(5)3-7(6)9/h1-4H
PSMPQXVUGBPLHJ-UHFFFAOYSA-N
This structure reveals the arrangement of atoms within the molecule, highlighting the presence of bromine and fluorine substituents that influence its chemical behavior.
The compound's molecular weight is approximately 202.02 g/mol. Its structural features contribute to its reactivity profile, making it suitable for various chemical transformations.
7-Bromo-6-fluoroimidazo[1,5-a]pyridine is involved in several types of chemical reactions:
Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The choice of reagents and reaction conditions significantly affects the yield and purity of the final products .
The mechanism of action for 7-Bromo-6-fluoroimidazo[1,5-a]pyridine involves its interaction with biological targets such as enzymes or receptors. The imidazo[1,5-a]pyridine scaffold is known for its ability to modulate biological pathways through various mechanisms:
Research into the biological activity of this compound suggests that it may possess anti-inflammatory or anticancer properties, although further studies are needed to elucidate its full pharmacological profile.
7-Bromo-6-fluoroimidazo[1,5-a]pyridine typically exhibits the following physical properties:
The chemical properties include:
Relevant analyses should include spectroscopic techniques (NMR, IR) for characterization purposes .
7-Bromo-6-fluoroimidazo[1,5-a]pyridine has multiple applications in scientific research:
The versatility of this compound makes it a significant candidate for further research in drug development and material science applications .
The construction of the imidazo[1,5-a]pyridine core typically employs cyclocondensation reactions between aminopyridine derivatives and carbonyl-containing synthons. A highly efficient route involves reacting 2-aminomethylpyridines with electrophilically activated nitroalkanes under acidic conditions. This method utilizes polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) to generate phosphorylated nitronate intermediates, which undergo nucleophilic attack by the amine followed by cyclodehydration. Optimization studies demonstrate that a 1:1 mass ratio of 87% PPA to H₃PO₃ at 160°C significantly enhances reaction efficiency, achieving isolated yields up to 77% for unsubstituted imidazo[1,5-a]pyridine derivatives [8]. Alternative approaches include Groebke–Blackburn–Bienaymé multicomponent reactions using 2-aminopyridines, aldehydes, and isocyanides, providing rapid access to diverse imidazopyridine scaffolds [4].
Table 1: Optimization of Cyclocondensation Conditions for Imidazo[1,5-a]pyridine Synthesis
Catalytic System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
PPA (87%)/H₃PO₃ (1:1) | 160 | 2 | 77 | High efficiency, minimal byproducts |
PPA (85%) alone | 130 | 3 | 13 | Simpler system |
Orthophosphoric acid | 140 | 5 | 0 | No reaction observed |
Introducing bromine and fluorine at specific positions requires precise regioselective methods. Electrophilic halogenation of preformed imidazopyridine cores often suffers from poor regiocontrol, especially for the meta-equivalent positions (C6/C7 in imidazo[1,5-a]pyridine). A breakthrough strategy employs the Zincke ring-opening/halogenation/ring-closing sequence. Pyridines are converted to NTf-pyridinium salts, opened with dibenzylamine to form Zincke imines, and subjected to halogenation. This approach achieves exceptional C3-selectivity (>20:1 for iodination) due to kinetic control during electrophilic addition to the polarized azatriene intermediate. Subsequent ring closure with ammonium acetate yields 3-halopyridines [4]. For 7-bromo-6-fluoroimidazo[1,5-a]pyridine (CAS 1427397-98-5, Molecular Formula C₇H₄BrFN₂, Molecular Weight 215.02), direct halogenation likely requires carefully designed precursors, such as 5-fluoropyridin-2-amine, followed by sequential bromination or cyclization with bromo-containing synthons [1] [3] [10].
Traditional electrophilic halogenation (e.g., Br₂/FeBr₃) struggles with electron-deficient heterocycles like pyridines, requiring harsh conditions and yielding regioisomeric mixtures. In contrast, the Zincke imine approach provides superior control under milder conditions. Computational studies (B3LYP-D3(BJ)/def2-TZVP//ωB97X-D/6–31+G(d,p)) reveal that halogenation selectivity stems from differences in transition state energies for C–Hal bond formation at C3 versus C5 positions of the Zincke imine. For bromination, ΔΔG‡ values quantitatively align with observed >20:1 selectivity at -78°C. This method tolerates complex pharmaceutical intermediates, enabling late-stage functionalization unachievable with classical methods [4]. Microwave-assisted cyclocondensations using β-enaminones also represent novel activation, reducing reaction times from hours to minutes while improving regioselectivity in imidazopyridine formation [6].
Solvent polarity and catalyst choice critically influence regioselectivity in imidazopyridine synthesis:
Table 2: Solvent and Catalyst Systems for Key Transformations
Reaction Type | Optimal Solvent | Catalyst | Regioselectivity (Ratio) | Yield Range (%) |
---|---|---|---|---|
Cyclocondensation | PPA/H₃PO₃ | Acidic medium | N/A | 60–77 |
Zincke Bromination | Dichloromethane | NBS (-78°C) | >20:1 (C3 vs C5) | >90 |
β-Enaminone Cyclization | N,N-Dimethylformamide | None (MW) | >95% C7-substitution | 70–85 |
Sustainable synthesis of imidazopyridines focuses on eliminating toxic solvents and transition metals:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5